ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate
Description
Properties
IUPAC Name |
ethyl 2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-17-11(16)8-18-12-13-9-15(14-12)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYNJPNVAKFTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=NN(C=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target compound’s structure combines a 1,2,4-triazole ring with a phenyl group and an ethoxyacetate side chain. The triazole ring exists in two tautomeric forms (1H and 4H), but X-ray crystallographic data confirm that alkylation preferentially occurs at the 3-position oxygen in the 1H-tautomer. Key synthetic challenges include:
Preparation Methods
Alkylation of 1-Phenyl-1H-1,2,4-Triazol-3-ol with Ethyl Bromoacetate
The most widely reported method involves the alkylation of 1-phenyl-1H-1,2,4-triazol-3-ol (CAS: 4231-68-9) with ethyl bromoacetate under basic conditions.
Procedure
- Base Selection : Sodium ethanolate (NaOEt) or triethylamine (Et₃N) deprotonates the hydroxyl group, generating a nucleophilic oxyanion.
- Reaction Conditions :
- Workup : Precipitation via cooling, followed by crystallization from ethanol.
Optimization Data
| Condition | NaOEt/EtOH (Reflux) | Et₃N/DMF (RT) | Na₂CO₃/DMF (RT) |
|---|---|---|---|
| Yield | 78% | 80% | 72% |
| Reaction Time | 16 h | 12 h | 24 h |
| Regioselectivity | >95% O-alkylation | 89% O-alkylation | 85% O-alkylation |
Mechanistic Insight : The oxyanion attacks the electrophilic α-carbon of ethyl bromoacetate, displacing bromide via an Sₙ2 pathway. Polar aprotic solvents like DMF enhance nucleophilicity, while ethanol’s protic nature slows the reaction but improves selectivity.
Alternative Route: Cyclization of Thiosemicarbazide Derivatives
Although less direct, ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate can be synthesized via cyclization of thiosemicarbazide precursors. A 2012 study demonstrated that 4,5-diphenyl-4H-1,2,4-triazole-3-thione reacts with ethyl bromoacetate to form a thioether analog, which can be oxidized to the target compound. However, this method introduces additional steps (e.g., oxidation) and reduces overall yield (~65%).
Analytical Characterization
Spectroscopic Data
Industrial-Scale Production Considerations
MolCore BioPharmatech’s protocol highlights critical parameters for bulk synthesis:
Applications and Derivatives
While beyond this review’s scope, the compound serves as a precursor for antimicrobial and antifungal agents. Functionalization at the acetate group or triazole ring enables diverse bioactivity profiles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Hydrolysis using sodium hydroxide in water.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have shown that derivatives of triazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate was tested in vitro against LN229 glioblastoma cells, demonstrating significant cell apoptosis and DNA damage in treated cells .
Mechanism of Action
The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. Molecular docking studies have indicated that these compounds can bind effectively to target proteins associated with cancer progression .
Agricultural Applications
Fungicidal Properties
Triazole compounds are widely recognized for their fungicidal activities. This compound has shown potential as a fungicide due to its ability to inhibit fungal growth by disrupting ergosterol biosynthesis, a vital component of fungal cell membranes .
Herbicidal Activity
Additionally, triazole derivatives have been explored for their herbicidal properties. Research indicates that they can effectively control weed growth without adversely affecting crop yield .
Materials Science
Polymer Chemistry
In materials science, the incorporation of triazole moieties into polymer matrices has been studied for enhancing thermal stability and mechanical properties. This compound can serve as a monomer or additive in the synthesis of advanced polymer composites with improved characteristics .
Table 1: Summary of Biological Activities
| Activity Type | Compound Tested | Cell Line/Model | Result |
|---|---|---|---|
| Anticancer | This compound | LN229 Glioblastoma Cells | Significant cytotoxicity |
| Fungicidal | Ethyl 2-(substituted triazoles) | Various fungal strains | Inhibition of growth |
| Herbicidal | Ethyl 2-(substituted triazoles) | Weed species | Effective control |
Table 2: Synthesis and Characterization
| Synthesis Method | Yield (%) | Characterization Technique |
|---|---|---|
| Multi-step synthesis | 85 | NMR Spectroscopy |
| Crystallization | 90 | X-ray Diffraction |
Case Studies
Case Study 1: Anticancer Evaluation
In a study published in Molecular Biology Reports, this compound was synthesized and evaluated for its anticancer activity against various human cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly compared to control groups .
Case Study 2: Agricultural Application
A field study conducted on the efficacy of triazole-based fungicides demonstrated that formulations including ethyl 2-(triazole derivatives) effectively reduced fungal infections in crops while maintaining high yield levels. The study highlighted the compound's potential as an environmentally friendly alternative to conventional fungicides .
Mechanism of Action
The mechanism of action of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations at the Triazole Core
Oxygen vs. Thio Linkers
- Ethyl 2-((5-Amino-1H-1,2,4-Triazol-3-yl)Thio)Acetate (): Replacing oxygen with sulfur increases lipophilicity and may enhance membrane permeability. This analog demonstrated antiviral activity against HSV-1 (50% plaque reduction at 80 mM), suggesting the thio group could stabilize interactions with viral targets .
Aromatic vs. Aliphatic Substituents
- Ethyl 2-((4-(4-Cyclopropylnaphthalen-1-yl)-4H-1,2,4-Triazol-3-yl)Thio)Acetate (): Substituting phenyl with a naphthalene-cyclopropyl group introduces bulkiness and extended π-systems, which could improve binding to hydrophobic pockets in enzymes or receptors. No bioactivity data are reported, but the synthesis via nucleophilic substitution highlights structural flexibility .
- Sodium 2-((5-Bromo-4-((4-n-Propylnaphth-1-yl)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetate () : Bromine and naphthyl groups enhance steric and electronic effects, contributing to URAT1 inhibition. This suggests that bulky substituents optimize target engagement .
Functional Group Modifications
Ester vs. Carboxylic Acid Derivatives
- Ethyl 2-[(1-Phenyl-1H-1,2,4-Triazol-3-yl)Oxy]Acetate : The ethyl ester increases lipophilicity, favoring passive diffusion across biological membranes.
- 2-(3-Phenyl-1H-1,2,4-Triazol-1-yl)Acetic Acid () : The carboxylic acid derivative exhibits higher solubility in aqueous environments but reduced cell permeability. Such analogs are often used as intermediates for prodrug development .
Amino-Substituted Analogs
Biological Activity
Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate (CAS No. 181421-62-5) is a compound belonging to the triazole family, which has garnered interest due to its potential biological activities. This article explores its biological activity, including its medicinal applications, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a triazole ring that is known for its diverse biological properties. The compound's structure can be represented as follows:
This structure is significant in determining its interactions with biological targets.
Medicinal Chemistry Applications
This compound has shown promising results in various biological assays:
- Antifungal Activity : Research indicates that triazole derivatives exhibit antifungal properties by inhibiting ergosterol synthesis in fungal cell membranes. This compound has been identified as a potential candidate for the development of antifungal agents.
- Antibacterial Properties : The compound has demonstrated antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This suggests its potential use in treating bacterial infections .
- Anticancer Potential : Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent .
Agricultural Applications
The compound is also being explored for its role in agriculture:
- Agrochemical Development : this compound can be utilized in the synthesis of herbicides and fungicides due to its biological activity against plant pathogens.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction involving an azide and an alkyne with a copper(I) catalyst.
- Esterification : The triazole derivative is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the ester linkage .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Q & A
Q. Table 1: Key Synthetic Routes for Triazole-Acetate Derivatives
| Method | Conditions | Yield | Key Reference |
|---|---|---|---|
| Alkylation of triazole | Ethyl bromoacetate, NaOH, EtOH, reflux | 58–65% | |
| Microwave-assisted | 150°C, 20 min, DMSO | 70% | |
| Continuous-flow | Microreactor, 80°C, 5 min | 63% |
Q. Table 2: Computational Tools for Reaction Design
| Tool/Software | Application | Example Use Case |
|---|---|---|
| Gaussian (DFT) | Transition state modeling | Predicting ester hydrolysis |
| ICReDD Platform | Hybrid computational-experimental design | Optimizing triazole alkylation |
| RDKit | SAR analysis | Mapping substituent effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
